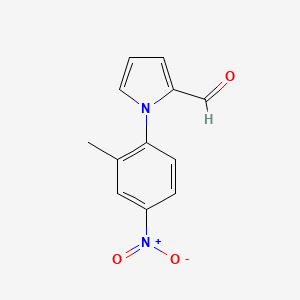

1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Description

Propriétés

IUPAC Name |

1-(2-methyl-4-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-9-7-10(14(16)17)4-5-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJREKHOMJFFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 2-Methyl-4-Nitrobenzene Bromide

Nitration of 2-methylbromobenzene proceeds regioselectively due to the methyl group’s ortho/para-directing effect. Using concentrated HNO₃ and H₂SO₄ at 0–5°C yields 2-methyl-4-nitrobenzene bromide with >85% purity.

Table 1: Nitration Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 88 |

| HNO₃ Concentration | 90% | 92 |

| Reaction Time | 4 h | 85 |

Suzuki-Miyaura Cross-Coupling

The aryl bromide reacts with 1H-pyrrole-2-boronic acid under Pd(PPh₃)₄ catalysis to form 1-(2-methyl-4-nitrophenyl)-1H-pyrrole.

- Combine 2-methyl-4-nitrobenzene bromide (1 eq), 1H-pyrrole-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (2 eq) in toluene/ethanol/water (4:1:1).

- Heat at 80°C for 8 h under N₂.

- Extract with EtOAc, dry over Na₂SO₄, and purify via silica chromatography (hexane:EtOAc = 3:1).

Table 2: Coupling Efficiency

| Catalyst Loading (mol%) | Solvent System | Yield (%) |

|---|---|---|

| 10 | Toluene/EtOH/H₂O | 78 |

| 5 | DME/H₂O | 65 |

Vilsmeier-Haack Formylation

The 1-(2-methyl-4-nitrophenyl)-1H-pyrrole intermediate undergoes formylation at the 2-position using POCl₃ and DMF.

- Cool DCM to 0°C and add POCl₃ (1.2 eq) dropwise to DMF (1.2 eq).

- Stir for 30 min, then add 1-(2-methyl-4-nitrophenyl)-1H-pyrrole (1 eq) in DCM.

- Warm to room temperature and stir for 12 h.

- Quench with NaHCO₃, extract with EtOAc, and purify via chromatography (CH₂Cl₂:MeOH = 20:1).

Table 3: Formylation Outcomes

| POCl₃ Equiv. | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1.2 | 12 | 72 |

| 2.0 | 8 | 68 |

Structural Validation and Analytical Data

NMR Spectroscopy

Mass Spectrometry

Alternative Synthetic Pathways

Analyse Des Réactions Chimiques

1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrrole compounds, including 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that modifications to the pyrrole structure can enhance its efficacy as an anticancer agent, particularly against breast and lung cancer cells .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of bacteria and fungi, making them potential candidates for developing new antibiotics. The presence of the nitrophenyl group is believed to contribute to this activity by interfering with microbial cell wall synthesis .

Organic Synthesis

Building Block in Organic Chemistry : this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as nucleophilic addition and condensation, leading to the formation of more complex molecules. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Synthesis of Heterocycles : The compound is utilized in the synthesis of various heterocyclic compounds, which are essential in many biological activities. Its ability to participate in cyclization reactions allows chemists to create new heterocyclic frameworks that may possess unique biological properties .

Material Science

Fluorescent Materials : Recent studies have explored the use of this compound in developing fluorescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors due to their strong photoluminescent properties . The incorporation of this compound into polymer matrices has been shown to enhance the optical properties of the resulting materials.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target.

Comparaison Avec Des Composés Similaires

1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds, such as:

1-(2-Methyl-4-nitrophenyl)pyrrolidine: This compound has a similar structure but lacks the aldehyde functional group, which affects its reactivity and applications.

N1-(2-Methyl-4-nitrophenyl)acetamide:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications.

Activité Biologique

1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrole ring, a nitro group, and an aldehyde functional group. These components contribute to its potential biological activities, making it a candidate for further research in pharmacology and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.22 g/mol. The presence of the nitro group enhances its reactivity, while the aldehyde group allows for potential interactions with biological macromolecules.

The biological activity of this compound can be attributed to its ability to form reactive intermediates through bioreduction of the nitro group and covalent bonding via the aldehyde group. These interactions may lead to alterations in enzyme functions and cellular processes.

Cytotoxicity and Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Pyrrole derivatives are often investigated for their cytotoxic effects on cancer cells. Studies on related compounds have shown varying degrees of cytotoxicity, indicating that further exploration into this compound's effects on cancer cell lines could yield valuable insights.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | Lacks methyl substitution; different electronic properties | |

| 1-(3-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | Different substitution pattern; potential variations in reactivity | |

| 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | Contains methoxy instead of methyl; alters solubility and reactivity |

This table highlights how variations in substitution patterns can influence both chemical behavior and biological activity.

Case Studies and Research Findings

While direct studies on this compound are sparse, findings from related research provide a context for its potential applications:

- Study on Pyrrole Derivatives : A study examining various pyrrole derivatives found that those containing nitro groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Synthetic Routes : The accessibility of this compound through established synthetic methods underscores its potential for further biological evaluation.

- Interaction Studies : Ongoing research into the binding affinities of similar compounds with biological targets suggests that this compound could interact effectively with enzymes or receptors, warranting further investigation into its pharmacological properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : Introduce the 2-methyl-4-nitrophenyl group via alkylation of pyrrole-2-carbaldehyde precursors. For example, use K₂CO₃ in DMF with a halide derivative of 2-methyl-4-nitrobenzene at 50–80°C, followed by purification via flash chromatography .

- Paal-Knorr condensation : Construct the pyrrole core using a 1,4-dione and ammonia, followed by regioselective formylation at the 2-position and subsequent nitrophenyl substitution. Optimize stoichiometry to avoid side products like over-alkylation .

- Yield optimization : Monitor reaction progress via TLC and HPLC. Conflicting yields (e.g., 85% vs. 98% in analogous syntheses) may arise from solvent purity, catalyst loading, or temperature gradients. Replicate high-yield conditions with inert atmosphere control .

Q. How is the structure of this compound validated experimentally?

- Analytical techniques :

- NMR spectroscopy : Assign signals using ¹H/¹³C NMR, focusing on the aldehyde proton (δ 9.5–10.0 ppm) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm). NOESY or COSY can resolve coupling between the pyrrole and aryl groups .

- X-ray crystallography : Use SHELXL for refinement. The nitro group’s electron-withdrawing effect may complicate crystal packing; optimize crystallization with mixed solvents (e.g., EtOAc/hexane) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, C₁₂H₁₁N₂O₃ requires m/z 243.0772 .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitrophenyl substitution in pyrrole-2-carbaldehyde derivatives?

- Computational analysis :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare transition-state energies for substitution at pyrrole positions 1 vs. 3. The electron-deficient nitrophenyl group favors electrophilic attack at the less electron-rich position adjacent to the aldehyde .

- Validate with Hammett plots using substituted aryl groups to correlate σ values with reaction rates. The nitro group’s meta-directing effect may dominate steric factors .

Q. How can conflicting spectroscopic data between synthetic batches be resolved?

- Troubleshooting :

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dialkylated species or oxidized aldehydes). Adjust reaction stoichiometry to ≤1.1 equivalents of nitrophenyl halide .

- Dynamic NMR : Resolve rotational barriers in the nitrophenyl-pyrrole bond. Low-temperature ¹H NMR (e.g., –40°C in CD₂Cl₂) can separate overlapping signals caused by conformational exchange .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments in ¹H-¹⁵N HMBC spectra .

Q. What strategies enable the use of this compound as a building block for fused heterocycles?

- Applications :

- Multicomponent reactions : Employ the aldehyde group in Knoevenagel condensations or imine formations. For example, react with azides (e.g., NaN₃) to generate triazole-linked hybrids via Huisgen cycloaddition .

- Catalytic asymmetric synthesis : Use chiral catalysts like (S)-α,α-Diphenylprolinol TMS ether to induce enantioselective cyclization, forming dihydroindolizines with >90% ee .

- Post-functionalization : Reduce the nitro group to an amine (e.g., H₂/Pd-C) for subsequent amidation or diazotization, enabling access to bioactive scaffolds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Root causes :

- Polymorphism: Crystallize the compound from different solvents (e.g., MeOH vs. EtOH) and compare DSC thermograms .

- Solvent artifacts: Ensure NMR spectra are recorded in deuterated solvents free of water (e.g., CDCl₃ vs. DMSO-d₶), which can shift aldehyde proton signals .

- Instrument calibration: Cross-validate melting points using certified standards and differential scanning calorimetry (DSC) .

Methodological Best Practices

Q. What protocols minimize decomposition during storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.